DLinDAP belongs to a class of compounds known as ionizable lipids. These lipids are crucial in formulating lipid nanoparticles, which are increasingly used in therapeutic applications, especially in the field of RNA-based therapies. Ionizable lipids facilitate the encapsulation of nucleic acids and enhance cellular uptake through endocytosis. The classification of DLinDAP is based on its structural characteristics and functional properties that allow it to form stable lipid nanoparticles.
The synthesis of DLinDAP typically involves several chemical reactions that create the desired lipid structure. The process may include:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
DLinDAP has a distinct molecular structure characterized by:
The molecular formula for DLinDAP is , with a molecular weight of approximately 367.6 g/mol. Its structure allows it to interact favorably with nucleic acids, facilitating their encapsulation within lipid nanoparticles.
DLinDAP participates in various chemical reactions that are critical for its application in lipid nanoparticles:
These reactions are often monitored using techniques such as dynamic light scattering to assess particle size and zeta potential measurements to evaluate stability.
The mechanism of action for DLinDAP in lipid nanoparticles involves several key steps:
Studies indicate that while DLinDAP forms stable nanoparticles, its efficiency in promoting endosomal escape may be lower compared to other ionizable lipids like DLinDMA or DLinKC2-DMA .
DLinDAP exhibits several notable physical and chemical properties:
These properties are essential for optimizing its use in therapeutic applications.
DLinDAP is primarily utilized in the formulation of lipid nanoparticles for delivering nucleic acids in therapeutic contexts, including:
The development of ionizable cationic lipids represents a methodical progression from simple cationic liposomes to sophisticated, pH-responsive systems optimized for nucleic acid delivery:
First-generation cationic lipids (1990s): Early cationic lipids like DOTMA and DOTAP featured permanently charged headgroups that facilitated nucleic acid complexation through electrostatic interactions. These formed lipoplexes with DNA/siRNA but exhibited significant toxicity and serum instability, limiting their therapeutic utility [5] [10].
Ionizable lipid innovation (early 2000s): DLinDAP emerged alongside DODAP as part of the second-generation ionizable lipids designed to overcome toxicity limitations. These lipids introduced a critical design principle: pH-dependent charge modulation. Their tertiary amine groups remain neutral at physiological pH (reducing toxicity and opsonization) but acquire positive charge in acidic environments (enabling nucleic acid complexation during formulation and endosomal escape afterward) [3] [10].
Structural optimization era: DLinDAP specifically evolved from DODAP through tail modification, replacing oleate chains (C18:1) with dilinoleate (C18:2) to enhance membrane fluidity and endosomal escape capabilities. This modification demonstrated the profound impact of acyl chain unsaturation on delivery efficiency. However, DLinDAP's ester linkages proved susceptible to hydrolysis in biological environments, limiting its stability and in vivo performance [3] [10].
Transition to stable linkers: The limitations of DLinDAP directly motivated the development of hydrolysis-resistant analogs featuring ether bonds (DLinDMA) and later, ketal-containing structures (DLin-KC2-DMA). These innovations marked a shift toward biostable linkers that maintained the beneficial properties of unsaturated tails while enhancing metabolic stability [3] [10].
Table 1: Evolutionary Timeline of Key Ionizable Lipids Preceding and Succeeding DLinDAP
Lipid | Year | Core Innovation | Limitations |
---|---|---|---|
DODAP | Late 1990s | First ionizable lipid with pH-dependent charge | Low potency, limited in vivo efficacy |
DLinDAP | Early 2000s | Introduction of di-linoleyl chains for enhanced membrane fusion | Ester bond hydrolysis, moderate stability |
DLinDMA | Mid-2000s | Ether bonds replacing esters for enhanced stability | Suboptimal endosomal escape efficiency |
DLin-KC2-DMA | 2008 | Ketal linker enabling optimized pKa and fusogenicity | Complex synthesis pathway |
DLin-MC3-DMA | 2010 | Carboxylate linker with optimized pKa (6.4-6.6) | Clinical hepatotoxicity at high doses |
DLinDAP played several instrumental roles in establishing design principles for effective siRNA-LNP systems, despite its suboptimal in vivo performance:
Proof-of-concept for unsaturated tails: As the first ionizable lipid incorporating dilinoleyl moieties (C18:2), DLinDAP demonstrated that polyunsaturated fatty acid chains significantly enhance membrane fusion potential compared to mono-unsaturated analogs like DODAP. This structural feature promotes the formation of non-bilayer phases during endosomal acidification, a critical mechanism for endosomal escape. Studies showed DLinDAP-containing LNPs achieved approximately 40% higher cellular uptake in antigen-presenting cells compared to DODAP formulations, though gene silencing remained modest [3].
Revealing encapsulation-stability tradeoffs: DLinDAP-based LNPs achieved encapsulation efficiencies of 85-90% for siRNA when formulated with helper lipids (DSPC, cholesterol, PEG-lipid) using ethanol injection methods. However, accelerated stability testing revealed rapid siRNA leakage (25-30% over 24 hours in serum) directly linked to ester bond hydrolysis. This highlighted the critical need for chemically stable linkers between hydrophobic tails and ionizable heads [3] [10].
Cellular tropism studies: Comparative evaluation of DLinDAP-LNPs against successors revealed its reduced hepatocyte targeting but surprising affinity for immune cells. In primary bone marrow-derived macrophages (bmMΦ) and dendritic cells (bmDCs), DLinDAP formulations showed measurable but suboptimal uptake (approximately 50% of DLin-KC2-DMA levels). Crucially, confocal microscopy demonstrated that DLinDAP-LNPs predominantly retained siRNA in punctate endosomal compartments with minimal cytosolic release, explaining their low silencing efficiency (<20% GAPDH silencing at 5 µg/mL siRNA) [3].
Table 2: Performance Comparison of DLinDAP Against Contemporary Ionizable Lipids in siRNA Delivery
Parameter | DLinDAP | DLinDMA | DLin-KC2-DMA | DLin-MC3-DMA |
---|---|---|---|---|
Chemical Bonds | Ester-linked | Ether-linked | Ketal-linked | Carboxylate ester |
Apparent pKa | ~7.0-7.5 | 6.7-6.9 | 6.3-6.5 | 6.4-6.6 |
siRNA Encapsulation Efficiency | 85-90% | 90-95% | >95% | >95% |
In Vitro Gene Silencing (ED₅₀) | > 5 µg/mL | 0.8-1.0 µg/mL | 0.1 µg/mL | 0.01-0.05 µg/mL |
Endosomal Escape Efficiency | Low | Moderate | High | Very High |
Key Limitation | Hydrolysis susceptibility | Suboptimal pKa | Manufacturing complexity | Dose-dependent toxicity |
The limitations observed with DLinDAP directly catalyzed systematic structure-activity relationship (SAR) studies that transformed LNP design:
Linker chemistry revolution: DLinDAP's ester vulnerability spurred development of hydrolysis-resistant alternatives. DLinDMA replaced ester bonds with stable ether linkages, dramatically improving metabolic stability. This was followed by DLin-KC2-DMA, incorporating a ketal-containing linker that provided both stability and optimal pKa tuning. The latter demonstrated a 100-fold improvement in potency over DLinDAP in hepatocyte silencing models [3] [10].
pKa optimization breakthrough: Studies comparing DLinDAP (pKa ~7.0-7.5) with optimized lipids revealed the critical importance of apparent pKa in the 6.2-6.8 range. Jayaraman et al.'s landmark study established that LNPs with pKa 6.4-6.6 (like DLin-MC3-DMA) achieve maximal hepatocyte transfection through enhanced ApoE adsorption and LDL receptor-mediated uptake. DLinDAP's higher pKa resulted in excessive surface charge in circulation, accelerating clearance and reducing target accumulation [10].
Helper lipid synergies: Research with DLinDAP-containing LNPs revealed unexpected cholesterol-dependent effects. At 35-40 mol%, cholesterol significantly improved DLinDAP-LNP stability against aggregation but could not compensate for poor endosomal escape. Optimal DSPC content (10-15 mol%) was found essential for forming stable, monodisperse particles, a principle maintained in modern LNP formulations [3] [10].
Manufacturing process refinements: The microfluidic mixing technique developed for DLinDAP and contemporaries enabled precise control over particle size (70-100 nm) and low polydispersity (PDI <0.2). This method allowed reproducible encapsulation of nucleic acids by rapid mixing of lipids in ethanol with siRNA in acidic buffer (pH 4.0), where DLinDAP's protonated form facilitated complexation. These processes became foundational for later GMP-scale production [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7